4-Chloro-2-(3-hydroxypropyl)toluene
Description
4-Chloro-2-(3-hydroxypropyl)toluene is an aromatic compound derived from toluene, featuring a chlorine substituent at the 4-position and a 3-hydroxypropyl group at the 2-position. This structure combines hydrophobic (chlorine, methyl group) and hydrophilic (hydroxyl group) moieties, making it a versatile intermediate in organic synthesis. For instance, compounds like 3-hydroxypropyl vinyl diacrylate (HPHPDA) share the 3-hydroxypropyl functional group, synthesized via esterification with catalysts like 4-methylbenzenesulfonic acid . Such methods may be adaptable for producing this compound, though optimization of reaction conditions (e.g., solvent, catalyst loading) would be required.
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
3-(5-chloro-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13ClO/c1-8-4-5-10(11)7-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3 |
InChI Key |
GRFIBOFBVZEVGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of 4-Chloro-2-(3-hydroxypropyl)toluene and Analogous Compounds
Physicochemical Properties
- Lipophilicity : The presence of a 3-hydroxypropyl group in this compound likely reduces lipophilicity compared to purely hydrophobic analogs like thymol. For reference, substituted phenyl carbamates with chlorine and hydroxyalkyl groups exhibit log k (HPLC-derived lipophilicity) values ranging from 1.2 to 3.5, depending on substituent polarity .
- Solubility: The hydroxyl group enhances water solubility relative to non-polar derivatives (e.g., 3-Chloro-N-phenyl-phthalimide, which is soluble in organic solvents like DMF ).
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